N-trimethylsilylethanimine

Description

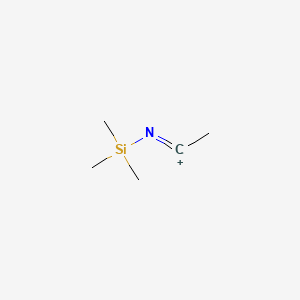

N-Trimethylsilylethanimine is a silylated imine compound characterized by a trimethylsilyl (TMS) group attached to the nitrogen atom of an ethanimine backbone (R–N=CH–CH₃). This structural motif combines the reactivity of imines (C=N bonds) with the steric and electronic effects of the TMS group. Silylated imines are valuable intermediates in organic synthesis, particularly in reactions requiring moisture-sensitive reagents or selective nucleophilic additions.

Properties

CAS No. |

57088-50-3 |

|---|---|

Molecular Formula |

C5H12NSi+ |

Molecular Weight |

114.24 g/mol |

IUPAC Name |

N-trimethylsilylethanimine |

InChI |

InChI=1S/C5H12NSi/c1-5-6-7(2,3)4/h1-4H3/q+1 |

InChI Key |

GDNREJURIUCLGF-UHFFFAOYSA-N |

Canonical SMILES |

C[C+]=N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trimethylsilylethanimine can be synthesized through several methods. One common approach involves the reaction of ethanimine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-trimethylsilylethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

N-trimethylsilylethanimine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

Biology: The compound is employed in the modification of biomolecules for analytical purposes.

Industry: This compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-trimethylsilylethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of desired products. Molecular targets and pathways involved include interactions with other reactive species and functional groups in the reaction environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between N-trimethylsilylethanimine and related silylated amines:

Key Comparisons:

Structural Features this compound: The imine (C=N) group confers higher reactivity compared to tertiary amines. The TMS group enhances stability against hydrolysis in non-polar solvents. N,N-Diethyltrimethylsilylamine: A tertiary amine with a single TMS group. The absence of a C=N bond reduces electrophilicity, making it more suitable as a base or silylating agent . N,N-Dimethyltrimethylsilylamine: Similar to the diethyl variant but with smaller alkyl groups, increasing volatility. Used in nucleoside chemistry for protecting phosphate groups .

Reactivity

- Imines like this compound undergo nucleophilic additions (e.g., Grignard reactions) at the C=N bond, whereas silylated amines participate in deprotonation or transsilylation.

- The bis-TMS compound () exhibits steric hindrance, limiting its reactivity to specific catalytic or bulky substrate applications .

Applications

- Silylated Amines : Widely used as protecting groups (e.g., in phosphoramidite synthesis) or bases in Friedel-Crafts alkylation .

- This compound : Likely employed in imine-specific reactions, such as asymmetric catalysis or cycloadditions, though direct evidence is lacking.

Safety and Handling

- Silylated amines (e.g., ) are classified as flammable (F) and corrosive (C), requiring Class I, Type B safety hoods and enclosed transfer systems . Similar precautions would apply to this compound.

Research Findings and Data Gaps

- Thermodynamic Data : While boiling points and densities are reported for silylated amines (e.g., 0.928 g/mL for the benzyl-substituted variant ), analogous data for this compound remain unverified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.